1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a benzo[d]thiazole ring and a trifluoromethylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable target for research and development.
Scientific Research Applications
1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or radical trifluoromethylation reactions.
Urea Formation: The final step involves the reaction of the benzo[d]thiazole derivative with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Amines derived from the reduction of the urea linkage.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it more effective in its biological role.
Comparison with Similar Compounds
1-(2-Methylbenzo[d]thiazol-6-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in lower biological activity.
1-(2-Methylbenzo[d]thiazol-6-yl)-3-(4-fluorophenyl)urea: Contains a fluorine atom instead of a trifluoromethyl group, potentially altering its chemical and biological properties.
Uniqueness: The presence of the trifluoromethyl group in 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea distinguishes it from similar compounds, often resulting in enhanced biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-6-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-9-20-13-7-6-10(8-14(13)24-9)21-15(23)22-12-5-3-2-4-11(12)16(17,18)19/h2-8H,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJCGWPAZPPBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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